molecular formula C11H17N3OS2 B13420333 3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol

3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol

Cat. No.: B13420333
M. Wt: 271.4 g/mol
InChI Key: WUBSWZMXKAPSDT-UHFFFAOYSA-N
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Description

3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol is a complex organic compound that features a unique combination of a thiadiazole ring and a pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol typically involves multiple steps. One common method includes the reaction of 1,2,5,6-tetrahydro-1-methyl-3-pyridine with thiadiazole derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like methanol. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring or the pyridine derivative can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol is unique due to its specific combination of a thiadiazole ring and a pyridine derivative. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17N3OS2

Molecular Weight

271.4 g/mol

IUPAC Name

3-[[4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazol-3-yl]sulfanyl]propan-1-ol

InChI

InChI=1S/C11H17N3OS2/c1-14-5-2-4-9(8-14)10-11(13-17-12-10)16-7-3-6-15/h4,15H,2-3,5-8H2,1H3

InChI Key

WUBSWZMXKAPSDT-UHFFFAOYSA-N

Canonical SMILES

CN1CCC=C(C1)C2=NSN=C2SCCCO

Origin of Product

United States

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